REACTION_CXSMILES
|
Br[C:2]([F:44])([F:43])[C:3](F)([F:41])[O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:27]2[CH:32]=[CH:31][C:30]([O:33][C:34](F)([F:39])[C:35]([F:38])([F:37])Br)=[CH:29][CH:28]=2)([C:13]2[CH:18]=[CH:17][C:16]([O:19][C:20](F)([F:25])[C:21]([F:24])([F:23])Br)=[CH:15][CH:14]=2)[CH3:12])=[CH:7][CH:6]=1>C(#N)C>[F:25][C:20]([O:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]([C:8]2[CH:7]=[CH:6][C:5]([O:4][C:3]([F:41])=[C:2]([F:43])[F:44])=[CH:10][CH:9]=2)([C:27]2[CH:28]=[CH:29][C:30]([O:33][C:34]([F:39])=[C:35]([F:37])[F:38])=[CH:31][CH:32]=2)[CH3:12])=[CH:14][CH:15]=1)=[C:21]([F:24])[F:23]
|
Name
|
material
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis-perfluorovinyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(OC1=CC=C(C=C1)C(C)(C1=CC=C(C=C1)OC(C(Br)(F)F)(F)F)C1=CC=C(C=C1)OC(C(Br)(F)F)(F)F)(F)F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC(=C(F)F)OC1=CC=C(C=C1)C(C)(C1=CC=C(C=C1)OC(=C(F)F)F)C1=CC=C(C=C1)OC(=C(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |